molecular formula C17H15N3O2S B2415916 N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721409-13-8

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2415916
CAS No.: 721409-13-8
M. Wt: 325.39
InChI Key: ZTHCEHSFTKXHDE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 3-methoxyaniline with 2-chloroquinazoline-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its antitumor and anti-inflammatory properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide stands out due to its unique combination of a methoxyphenyl group and a quinazolin-4-ylthio moiety.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-13-6-4-5-12(9-13)20-16(21)10-23-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCEHSFTKXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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